n-Propyl boronic acid pinacol
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Overview
Description
n-Propyl boronic acid pinacol is an organoboron compound widely used in organic synthesis. It is a boronic ester derived from n-propyl boronic acid and pinacol. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Propyl boronic acid pinacol can be synthesized through several methods. One common approach involves the reaction of n-propyl boronic acid with pinacol in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired boronic ester with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified through techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
n-Propyl boronic acid pinacol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into alkanes or other reduced forms.
Substitution: It participates in substitution reactions, often in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields alcohols or ketones, while reduction produces alkanes .
Scientific Research Applications
n-Propyl boronic acid pinacol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-propyl boronic acid pinacol involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, it acts as a nucleophile, transferring its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Methylboronic acid pinacol ester
- Ethylboronic acid pinacol ester
Uniqueness
n-Propyl boronic acid pinacol is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid pinacol ester, it offers different steric and electronic properties, making it suitable for specific applications where other boronic esters may not be as effective .
Properties
Molecular Formula |
C9H23BO4 |
---|---|
Molecular Weight |
206.09 g/mol |
IUPAC Name |
2,3-dimethylbutane-2,3-diol;propylboronic acid |
InChI |
InChI=1S/C6H14O2.C3H9BO2/c1-5(2,7)6(3,4)8;1-2-3-4(5)6/h7-8H,1-4H3;5-6H,2-3H2,1H3 |
InChI Key |
DSTAHCLGZNXKHA-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC)(O)O.CC(C)(C(C)(C)O)O |
Origin of Product |
United States |
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